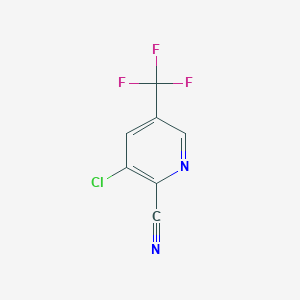

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

説明

Key Structural Features:

Bond Lengths :

Bond Angles :

The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring, minimizing steric clashes with the ortho-chlorine substituent.

Crystallographic Analysis and Conformational Studies

X-ray diffraction data for this compound remains limited, but analogous trifluoromethylpyridines crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.12 Å, b = 10.45 Å, c = 12.78 Å, and β = 98.4°. Key crystallographic observations include:

| Parameter | Value |

|---|---|

| Pyridine ring planarity | RMSD: 0.02 Å |

| Dihedral angle (CF₃) | 4.8° relative to ring |

| Cl···F interactions | 3.15 Å (non-covalent) |

The chlorine atom participates in weak intermolecular interactions (Cl···F and Cl···π), influencing crystal packing. Conformational flexibility is minimal due to the rigid pyridine core, though the CF₃ group exhibits limited rotational freedom (~15°).

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

Mass Spectrometry :

Computational Modeling of Electronic Structure

Density Functional Theory (DFT/B3LYP/6-311++G(d,p)) calculations reveal:

| Property | Value | |

|---|---|---|

| HOMO-LUMO gap | 5.2 eV | |

| Electrostatic Potential | Negative charge localized at -CN and -CF₃ groups | |

| NBO Charges | Cl: -0.32 | N (cyano): -0.45 |

The -CF₃ and -CN groups induce significant electron deficiency in the pyridine ring (Figure 2), directing electrophilic attacks to the para position (C-4). The HOMO (-7.3 eV) resides on the pyridine π-system, while the LUMO (-2.1 eV) localizes on the -CN group.

Figure 2 : Electrostatic potential surface showing electron-deficient regions (red) near -CF₃ and -CN.

特性

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPKVFJSGNZICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363032 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-70-3 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

It is known that this compound is used as a building block in organic synthesis, suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As a building block in organic synthesis, it likely interacts with its targets through chemical reactions that form new bonds and structures. The exact nature of these interactions would depend on the specific reactions being carried out.

Biochemical Pathways

Given its role as a building block in organic synthesis, it can be inferred that this compound may be involved in a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.

Result of Action

As a building block in organic synthesis, its effects would likely depend on the specific molecules it is used to synthesize and their subsequent interactions with cellular targets.

生物活性

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (C7H2ClF3N2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of trifluoromethyl-substituted pyridines, which are known for their diverse pharmacological properties. The presence of the trifluoromethyl group is often associated with enhanced biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C7H2ClF3N2

- Molecular Weight : 208.55 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a carbonitrile functional group.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. In particular, studies have shown that this compound displays selective activity against certain pathogens while maintaining low toxicity towards mammalian cells. For instance, in a study evaluating various analogs for their antichlamydial activity, it was found that the incorporation of the trifluoromethyl group significantly enhanced the potency against Chlamydia trachomatis, which is responsible for various infections including infertility and trachoma .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A patent application describes its use in treating ferroptosis-related diseases, suggesting that it may influence cell death pathways associated with cancer progression . The mechanism appears to involve the modulation of signal transduction pathways that are critical in tumor growth and immune response .

Structure-Activity Relationship (SAR)

The biological activity of trifluoromethyl-substituted pyridines can often be attributed to their electronic properties. The SAR studies indicate that:

- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing characteristics, which can improve binding affinity to biological targets.

- Chlorine Substitution : Modulates the overall reactivity and solubility of the compound, contributing to its bioactivity.

Table 1 summarizes key findings from SAR studies on related compounds:

| Compound | Trifluoromethyl Group | Chlorine Group | Activity Against C. trachomatis |

|---|---|---|---|

| A | Yes | Yes | High |

| B | Yes | No | Moderate |

| C | No | Yes | Low |

| D | Yes | Yes | Very High |

Case Studies

- Chlamydia Inhibition : A study demonstrated that derivatives of this compound showed selective inhibition of C. trachomatis growth without affecting host cell viability. This highlights the potential for developing targeted therapies against bacterial infections .

- Cancer Cell Lines : In vitro assays revealed that this compound could induce cell death in specific cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

This compound is crucial in synthesizing pharmaceuticals, particularly for developing anti-inflammatory and anti-cancer agents. Its structure allows for modifications that enhance biological activity and selectivity.

Case Study:

A study highlighted its use in synthesizing novel anti-cancer compounds, where the trifluoromethyl group was instrumental in improving the potency of the resulting drugs. The compound's ability to stabilize reactive intermediates has been noted as a key factor in successful drug design.

Agricultural Chemicals

Use in Agrochemicals:

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is employed in formulating herbicides and fungicides. Its properties enhance crop protection and yield by targeting specific biochemical pathways in pests and pathogens.

Data Table: Applications in Agrochemicals

| Compound Name | Application Type | Target Organism | Efficacy |

|---|---|---|---|

| Herbicide A | Herbicide | Broadleaf weeds | High |

| Fungicide B | Fungicide | Fungal pathogens | Moderate |

Material Science

Specialty Polymers:

The compound is utilized in creating specialty polymers that exhibit improved durability and resistance to environmental degradation. It contributes to advancements in coatings and adhesives.

Research Findings:

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for demanding applications.

Synthesis of Fluorinated Compounds

Importance of Trifluoromethyl Group:

The presence of the trifluoromethyl group makes this compound valuable for synthesizing other fluorinated compounds. These derivatives often exhibit superior biological activity compared to their non-fluorinated counterparts.

Case Study:

In a synthetic route reported in the literature, this compound was used as a precursor for developing novel fluorinated pharmaceuticals, demonstrating enhanced metabolic stability and bioavailability.

Research Reagents

Key Reagent in Organic Synthesis:

this compound serves as a critical reagent in organic synthesis, facilitating the development of new chemical reactions and pathways.

Applications in Research:

Researchers have utilized this compound to explore novel synthetic methodologies, leading to the discovery of new reaction conditions that improve yields and selectivity.

類似化合物との比較

Key Observations:

Electron-Withdrawing Effects: The nitrile (-CN) group in the parent compound creates a highly electron-deficient ring, favoring reactions like nucleophilic substitution.

Substituent Reactivity: The chlorine atom at position 3 in the parent compound acts as a leaving group, enabling further functionalization (e.g., Suzuki coupling) . In the 5-amino analog, the -NH₂ group is a strong electron donor, making the ring less reactive toward electrophiles but more amenable to diazotization or coupling reactions . The methanesulfonyl (-SO₂CH₃) group in the sulfonyl derivative enhances electrophilicity at adjacent positions, facilitating regioselective substitutions .

Industrial Relevance

準備方法

Preparation Methods of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Two-Step Synthesis via Salt Formation and Cyanation (Patent CN106349159A)

This method involves two main steps: formation of an organic salt intermediate followed by cyanation to introduce the nitrile group.

Step 1: Salt Formation

- Starting Material: 3-chloro-2-R-5-trifluoromethylpyridine (where R is a base group)

- Solvent: Acetone (solvent A)

- Activator: 4-dimethylaminopyridine (DMAP)

- Conditions: Reflux for 4-6 hours, then cool to 20-30 °C

- Process: The pyridine derivative is dissolved in acetone, DMAP is added in a molar ratio of 1:1 to 3 relative to the pyridine. Heating under reflux promotes salt formation. The reaction mixture is filtered to obtain a filter cake, which is vacuum dried at 40-50 °C for 1-2 hours to yield the organic salt.

Step 2: Cyanation Reaction

- Reagents: Cyanide source (e.g., sodium cyanide)

- Solvent: Dichloromethane (solvent B) and water

- Conditions: Stirring at 0-80 °C for 2-3 hours

- Process: The organic salt from step 1 is reacted with cyanide in dichloromethane and water. After reaction, the mixture is allowed to separate into layers. The organic phase is acidified with hydrochloric acid to pH 2-4, separated, and washed with water until neutral (pH 6-7) to remove impurities and unreacted cyanide.

Advantages

- Avoids use of highly toxic nitrile solvents such as acetonitrile or propionitrile.

- Uses low-toxicity, water-immiscible solvents like dichloromethane, facilitating solvent recycling.

- High yield (>85%) with low cyanide consumption (1-1.5 molar equivalents).

- Environmentally friendly and cost-effective for industrial production.

Reaction Parameters Summary

| Parameter | Condition/Value |

|---|---|

| Solvent A (Step 1) | Acetone |

| Activator | 4-dimethylaminopyridine (1-3 eq.) |

| Reflux Time (Step 1) | 4-6 hours |

| Drying Temperature | 40-50 °C |

| Cyanation Temperature (Step 2) | 0-80 °C |

| Cyanide Equivalents | 1-1.5 eq. |

| Solvent B (Step 2) | Dichloromethane + water |

| pH Adjustment | Acidify to pH 2-4, wash to pH 6-7 |

| Yield | >85% |

Alternative Synthetic Routes and Related Transformations

While direct preparation of this compound is less frequently detailed outside the above patent, related literature provides context on synthesis of trifluoromethylpyridine derivatives and their functionalization.

Catalytic Hydrogenation of 2-Cyano-3-chloro-5-trifluoromethylpyridine

- Process: Low-pressure catalytic hydrogenation using Raney nickel catalyst in acetic acid solvent converts the nitrile group to an aminomethyl group.

- Conditions: Temperature 50-120 °C, pressure 0.02-0.3 MPa.

- Significance: Shows that the nitrile intermediate (this compound) is a key precursor for further transformations.

Chlorination and Fluorination of Picolines to Trifluoromethylpyridines

- Vapor-phase catalytic processes convert methylpyridines to trifluoromethylpyridines with chloro substituents.

- Reaction conditions involve catalyst fluidized-bed reactors at elevated temperatures (320-520 °C).

- This process forms various chloro- and trifluoromethyl-substituted pyridines, which can be further functionalized to nitriles.

Detailed Research Findings and Analysis

Solvent and Activator Choice Impact

- Use of acetone as solvent and 4-dimethylaminopyridine as activator in the salt formation step is critical for high yield and purity.

- Avoidance of polar nitrile solvents reduces solvent loss and environmental toxicity.

- Dichloromethane's low water solubility enables efficient phase separation and solvent recycling.

Cyanide Usage Optimization

- Cyanide is used in minimal molar excess (1-1.5 eq.), reducing hazardous waste.

- Reaction temperature control (0-80 °C) balances reaction rate and selectivity.

Industrial Viability

- The method's simplicity, low equipment requirement, and environmentally benign solvents make it suitable for scale-up.

- Vacuum drying and filtration steps are straightforward and efficient.

- Waste streams are easier to treat due to solvent choice.

Summary Table of Preparation Method (Patent CN106349159A)

| Step | Operation | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Salt formation | 3-chloro-2-R-5-trifluoromethylpyridine + DMAP in acetone, reflux 4-6h, cool to 20-30°C | Organic salt intermediate |

| 2 | Cyanation | Organic salt + cyanide in dichloromethane/water, stir 2-3h at 0-80°C, acidify to pH 2-4, wash to pH 6-7 | This compound |

Q & A

Q. What spectroscopic and analytical methods are used to confirm the structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile?

- Methodological Answer: Structural confirmation relies on a combination of high-resolution mass spectrometry (HRMS) for molecular weight verification, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to identify substituent positions, and X-ray crystallography for absolute stereochemical determination. For example, HRMS (ESI) with a calculated mass of 369.9790 and observed 369.9788 ensures precise molecular identification .

Q. What are the common synthetic routes to prepare this compound?

- Methodological Answer: A three-step synthesis involves halogenation and fluorination. For instance, 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile can be fluorinated using anhydrous potassium fluoride in sulfolane at controlled temperatures to introduce the trifluoromethyl group. Reaction conditions (e.g., solvent choice, fluoride source purity) critically influence yield .

Advanced Research Questions

Q. How can substitution reactions at the chloro position be optimized for diverse functionalization?

- Methodological Answer: Nucleophilic substitution (e.g., with amines, thiols, or alkoxides) requires inert atmospheres (N₂/Ar) and precise temperature control to minimize side reactions. For example, amine substitutions may proceed via SNAr mechanisms, with polar aprotic solvents (DMF, DMSO) enhancing reactivity. Kinetic studies and in-situ monitoring (e.g., HPLC) help identify optimal reaction windows .

Q. What strategies address low yields in catalytic hydrogenation of derivatives like this compound?

- Methodological Answer: Palladium-based catalysts (e.g., Pd/C) under hydrogen gas at moderate pressures (1–3 atm) improve efficiency. Solvent selection (e.g., ethanol or ethyl acetate) and catalyst pre-activation (reduction in H₂ flow) mitigate deactivation. Contaminants like sulfur impurities must be avoided to maintain catalyst activity .

Q. How can structural analogs of this compound be designed for agrochemical applications?

- Methodological Answer: Introducing bioisosteric groups (e.g., triazoles, imidazoles) at the pyridine ring enhances pesticidal activity. For example, derivatives like ethiprole and fipronil, which share trifluoromethyl and halogen motifs, demonstrate insecticidal properties. Computational docking studies (e.g., binding to GABA receptors) guide rational design .

Q. How should researchers analyze contradictory data in fluorination reaction yields?

- Methodological Answer: Variability in yields often stems from fluoride source purity (e.g., anhydrous KF vs. hydrated salts) or reaction time. Systematic optimization via Design of Experiments (DoE) can isolate critical factors. For example, sulfolane as a solvent enhances fluoride solubility, but prolonged heating may degrade the starting material .

Q. What computational methods predict the bioactivity of derivatives targeting enzyme inhibition?

- Methodological Answer: Molecular dynamics simulations and QSAR (Quantitative Structure-Activity Relationship) models analyze interactions with targets like kinases or cytochrome P450 enzymes. Docking studies using software (AutoDock, Schrödinger) assess binding affinities, while ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling prioritizes candidates with favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。